molecular formula C13H16N2 B11900596 3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 202346-20-1

3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Cat. No.: B11900596
CAS No.: 202346-20-1
M. Wt: 200.28 g/mol
InChI Key: FNYQNZVMUROFSL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused ring system combining imidazole and pyridine moieties

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the imidazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced derivatives .

Scientific Research Applications

3,3-Dimethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.

    Pyridine: A six-membered ring with one nitrogen atom, commonly used in organic synthesis.

    Benzimidazole: A fused ring system combining benzene and imidazole, similar to the structure of the target compound.

Uniqueness

3,3-Dimethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine is unique due to its fused ring system that combines the properties of both imidazole and pyridine. This structural feature enhances its potential for diverse chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

CAS No.

202346-20-1

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3,3-dimethyl-2,4-dihydro-1H-pyrido[1,2-a]benzimidazole

InChI

InChI=1S/C13H16N2/c1-13(2)7-8-15-11-6-4-3-5-10(11)14-12(15)9-13/h3-6H,7-9H2,1-2H3

InChI Key

FNYQNZVMUROFSL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN2C(=NC3=CC=CC=C32)C1)C

Origin of Product

United States

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